molecular formula C12H17NO4S B12999485 Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate

Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate

Cat. No.: B12999485
M. Wt: 271.33 g/mol
InChI Key: IXVAVRDFQLFUFI-UHFFFAOYSA-N
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Description

Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate is an organic compound with the molecular formula C12H17NO5S It is a derivative of propanoic acid and contains an amino group, an ethyl ester, and a methylsulfonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfonyl)benzaldehyde, ethyl acetoacetate, and ammonium acetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-(methylsulfonyl)benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Ammonolysis: The intermediate compound is then subjected to ammonolysis using ammonium acetate to introduce the amino group.

    Esterification: Finally, the product is esterified using ethanol and a suitable acid catalyst to form Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate can be compared with other similar compounds to highlight its uniqueness:

Conclusion

Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a variety of chemical reactions, and its potential biological activities make it a valuable compound for further study.

Properties

IUPAC Name

ethyl 2-amino-2-(4-methylsulfonylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16/h5-8H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVAVRDFQLFUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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